Hexadecane-2-thiol
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Overview
Description
Hexadecane-2-thiol: is a chemical compound belonging to the group of thiols. Its chemical formula is C16H34S . This compound is characterized by a long alkane chain with a thiol group (-SH) attached to the second carbon atom. This compound is a colorless liquid with an unpleasant odor and is practically insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecane-2-thiol can be synthesized by reacting 1-bromohexadecane with thiourea. The reaction typically involves heating the mixture under reflux conditions, followed by hydrolysis to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Hexadecane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Scientific Research Applications
Hexadecane-2-thiol has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of nanoparticles and the formation of self-assembled monolayers (SAMs) on metal surfaces.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the electroplating industry and as a chemical auxiliary in various industrial processes.
Mechanism of Action
The mechanism of action of hexadecane-2-thiol primarily involves the interaction of its thiol group with metal surfaces. The sulfur atom in the thiol group has a high affinity for metals, leading to the formation of strong metal-sulfur bonds. This property is exploited in the formation of self-assembled monolayers (SAMs) on metal surfaces, where this compound molecules spontaneously organize into highly ordered structures .
Comparison with Similar Compounds
Hexadecane-1-thiol: Similar to hexadecane-2-thiol but with the thiol group attached to the first carbon atom.
Dodecane-1-thiol: A shorter alkane chain with a thiol group attached to the first carbon atom.
Octadecane-1-thiol: A longer alkane chain with a thiol group attached to the first carbon atom.
Uniqueness: this compound is unique due to the position of the thiol group on the second carbon atom, which can influence its reactivity and the properties of the self-assembled monolayers it forms. This positional difference can lead to variations in the packing density and stability of the SAMs compared to those formed by similar compounds .
Properties
CAS No. |
66271-53-2 |
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Molecular Formula |
C16H34S |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
hexadecane-2-thiol |
InChI |
InChI=1S/C16H34S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3 |
InChI Key |
JEZYPUQOMROVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)S |
Origin of Product |
United States |
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